(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine

Stereochemistry 5-HT2A receptor Ligand docking

(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1213457-21-6) is a chiral, non-racemic primary amine belonging to the 2,3-dihydrobenzofuran-3-amine class. Its structure comprises a fused dihydrobenzofuran core with a methyl substituent at the 7-position and a stereodefined (S)-configured amine at the 3-position.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13043048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(CO2)N
InChIInChI=1S/C9H11NO/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4,8H,5,10H2,1H3/t8-/m1/s1
InChIKeyHIFPXIXRLNIWNE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine: Chiral Benzofuranamine Building Block for CNS and Oncology Research


(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1213457-21-6) is a chiral, non-racemic primary amine belonging to the 2,3-dihydrobenzofuran-3-amine class. Its structure comprises a fused dihydrobenzofuran core with a methyl substituent at the 7-position and a stereodefined (S)-configured amine at the 3-position . With a molecular formula of C9H11NO and a molecular weight of 149.19 Da [1], this compound serves as a versatile scaffold in medicinal chemistry. Dihydrobenzofuran-3-amines have been explored as intermediates for CNS-active agents, including antidepressant and analgesic candidates [2], as well as cytotoxic agents targeting multiple tumor cell lines [3]. The defined (S)-stereochemistry at C-3 is critical, as enantiomeric configuration profoundly influences receptor recognition and biological response within this chemotype [4].

Why Generic or Racemic 7-Methyl-2,3-dihydrobenzofuran-3-amine Cannot Replace the (3S)-Enantiomer


Simple substitution of (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine with the racemic mixture (CAS 669-03-4) or the (3R)-enantiomer (CAS 1228569-13-8) is scientifically inadvisable. Within the dihydrobenzofuran-3-amine series, stereochemistry at the C-3 position is a primary determinant of ligand–receptor binding topology and subsequent functional response [1]. For instance, molecular modeling studies demonstrate that S- and R-isomers of dihydrobenzofuran-substituted phenethylamines adopt divergent binding poses within the 5-HT2A receptor orthosteric site [2]. Furthermore, structure-activity relationship (SAR) analyses of 3-aminobenzofuran cholinesterase inhibitors reveal that even modest substitution changes on the benzofuran core shift IC50 values across a >100-fold range (0.64 to 81.06 µM) [3]. Therefore, stereochemical and substitutional identity are not interchangeable variables; sourcing the precise (3S)-7-methyl congener is essential to maintain SAR consistency, experimental reproducibility, and downstream patent integrity.

Quantitative Differentiation Evidence: (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine vs. Key Comparators


Chiral Identity vs. Racemic Mixture and (3R)-Enantiomer: Stereochemistry-Dependent Receptor Engagement

The (3S)-configuration of the 3-amine substituent dictates the spatial orientation of the entire pharmacophore. Computational docking studies on dihydrobenzofuran-substituted phenethylamines reveal that the S- and R-isomers occupy distinct sub-pockets within the 5-HT2A receptor, forming different hydrogen-bond networks and hydrophobic contacts [1]. This stereochemical divergence is expected to translate into differential functional activity (e.g., agonism vs. antagonism), although direct quantitative comparison data for this specific compound versus its (3R)-enantiomer are not publicly available at this time. Vendor-supplied chiral purity for the (3S)-enantiomer is specified as ≥98% , compared to 95% typical for the (3R)-enantiomer [2].

Stereochemistry 5-HT2A receptor Ligand docking

Physicochemical Differentiation: LogP and Polar Surface Area vs. Des-Methyl and 7-Bromo Analogs

The 7-methyl substituent imparts a calculated LogP of 1.34 and a topological polar surface area (TPSA) of 35 Ų [1], positioning this compound within favorable CNS drug-like space. In comparison, the des-methyl analog (3S)-2,3-dihydro-1-benzofuran-3-amine (MW 135.16) is expected to exhibit lower lipophilicity (predicted LogP ~0.8), while the 7-bromo analog (MW 214.06) has a higher predicted LogP (~2.0) and larger halogen-driven polarizability, which may reduce ligand efficiency . The 7-methyl congener thus offers a balanced hydrophobic contribution that can enhance blood-brain barrier penetration relative to the unsubstituted scaffold, without the molecular weight penalty and potential toxicity liabilities of the 7-bromo derivative [2].

Physicochemical properties LogP Blood-brain barrier permeability

Cholinesterase Inhibitory Activity: Class-Level SAR Differentiation

A systematic SAR study of 3-aminobenzofuran derivatives (compounds 5a–p) demonstrated that the nature and position of aryl substitution dramatically modulate cholinesterase inhibitory potency, with IC50 values spanning 0.64 to 81.06 µM for AChE [1]. Within this series, the unsubstituted parent 3-aminobenzofuran scaffold exhibited intermediate activity (AChE IC50 0.81 µM), while methyl substitution at the 2-, 3-, or 4-position of the pendant N-benzyl group produced divergent effects (e.g., 4-Me: IC50 29.31 µM, representing a 36-fold potency loss) [2]. Although the target compound bears the methyl group on the benzofuran core rather than the N-benzyl moiety, this class-level SAR establishes that methylation is not pharmacologically silent and must be positionally optimized. A 7-methyl-3-aminobenzofuran scaffold is thus a distinct chemical entity that must be independently profiled, not assumed to recapitulate the activity of unsubstituted or differently substituted congeners.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

In Vivo Antidepressant-like Activity: Tetrabenazine-Induced Ptosis Model ED50 Data

The (3-aryl-2,3-dihydrobenzofuran-3-yl)alkanamine chemotype, which shares the core dihydrobenzofuran-3-amine scaffold with the target compound, has demonstrated potent in vivo antidepressant-like activity in the tetrabenazine (TBZ)-induced ptosis assay. Representative compound 2-(3-phenyl-2,3-dihydrobenzofuran-3-yl)-N,N-dimethylethylamine oxalate exhibited an ED50 of 3.03 mg/kg i.p. [1], comparing favorably with the reference antidepressant imipramine (ED50 5.5 mg/kg p.o.) [2]. The TBZ model specifically detects monoamine reuptake inhibition and monoamine oxidase inhibition, mechanisms shared by clinically validated antidepressants. While the target compound bears a 7-methyl rather than a 3-aryl substituent, the shared 3-amino-dihydrobenzofuran core and the established SAR of this chemotype support its investigation as a CNS-active scaffold with potential antidepressant properties.

Antidepressant Tetrabenazine ptosis ED50

Synthetic Accessibility: Metal-Free Green Synthesis with High Atom Economy

A recently developed concise, metal-catalyst-free synthetic methodology enables the efficient preparation of 2,3-disubstituted dihydrobenzofuran-3-amines in excellent yields [1]. The reaction proceeds via a 5-exo-trig cyclization of imine intermediates under mild conditions, with demonstrated substrate scope across 12 diverse examples [2]. This general method provides access to the 3-amino-dihydrobenzofuran scaffold without the use of transition metal catalysts, eliminating concerns about metal contamination in pharmacological assays. The operational simplicity and high atom economy of this protocol facilitate scalable procurement of the target compound with reduced environmental footprint and lower cost of goods compared to traditional multi-step or metal-catalyzed routes.

Green chemistry Catalyst-free synthesis Atom economy

High-Impact Application Scenarios for (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine


Enantioselective CNS Lead Generation Targeting Monoamine Receptors

Given the established in vivo antidepressant activity of the broader (3-aryl-2,3-dihydrobenzofuran-3-yl)alkanamine chemotype [1] and the computationally predicted stereoselective engagement of the 5-HT2A receptor by dihydrobenzofuran isomers [2], (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine is ideally positioned as a chiral building block for CNS lead discovery. The balanced LogP (1.34) and low TPSA (35 Ų) predict favorable passive BBB penetration [3], while the defined (S)-stereochemistry allows exploration of enantioselective pharmacology at serotonin, dopamine, and trace amine receptors.

Cholinesterase Inhibitor Development for Alzheimer's Disease

The class-level SAR of 3-aminobenzofuran derivatives demonstrates that positional substitution dramatically influences AChE/BuChE inhibitory potency over a >100-fold range [4]. The 7-methyl-substituted scaffold offers a structurally differentiated starting point for designing multifunctional anti-Alzheimer's agents that combine cholinesterase inhibition with Aβ anti-aggregation activity, as demonstrated by lead compound 5f in the 3-aminobenzofuran series [5].

Oncology Programs Exploring Tubulin-Targeted Cytotoxicity

Benzofuran-based scaffolds have demonstrated potent cytotoxicity across multiple human tumor cell lines, with 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin and achieving IC50 values as low as 0.3 nM [6]. The 7-methyl substitution may confer improved metabolic stability compared to electron-withdrawing or halogen-substituted analogs, making (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine a valuable amine intermediate for designing next-generation antimitotic agents with optimized drug-like properties.

Sustainable Medicinal Chemistry via Metal-Free Synthetic Routes

The availability of a metal-catalyst-free, high-atom-economy synthetic route to 2,3-disubstituted dihydrobenzofuran-3-amines [7] enables the procurement of the target compound through environmentally sustainable processes. This aligns with the pharmaceutical industry's increasing emphasis on green chemistry metrics, reducing Pd, Cu, or Ni contamination that can confound biological assay results and complicate regulatory filings.

Quote Request

Request a Quote for (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.